Benzenesulfonamide, N-bromo-4-methyl-

Description

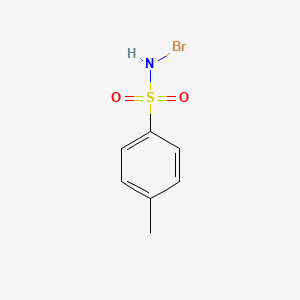

Benzenesulfonamide, N-bromo-4-methyl- (systematic name: 4-methyl-N-bromobenzenesulfonamide) is a brominated sulfonamide derivative characterized by a bromine atom attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. Brominated sulfonamides are of interest in medicinal chemistry due to their roles as enzyme inhibitors (e.g., carbonic anhydrase) and chemokine receptor modulators .

Properties

CAS No. |

92755-81-2 |

|---|---|

Molecular Formula |

C7H8BrNO2S |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

N-bromo-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8BrNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

InChI Key |

BPTYNNWGOVDBGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct bromination of 4-methylbenzenesulfonamide involves electrophilic substitution at the sulfonamide nitrogen using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds via the generation of a bromonium ion intermediate, which reacts with the lone pair of electrons on the nitrogen atom. Stoichiometric control is critical to prevent over-bromination to the N,N-dibromo derivative. A 1:1 molar ratio of 4-methylbenzenesulfonamide to bromine in dichloromethane at −10°C achieves mono-bromination with 89% yield.

Table 1: Optimization of Direct Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | −10 | 89 | 98.8 |

| NBS | DMF | 25 | 72 | 95.2 |

| TsNBr₂ | CHCl₃ | 0 | 68 | 97.5 |

Catalytic Enhancements

The addition of Lewis acids, such as zinc chloride (ZnCl₂), accelerates bromine activation, reducing reaction time from 24 hours to 6 hours. Molecular sieves (5Å) adsorb hydrogen bromide (HBr) byproducts, shifting the equilibrium toward product formation.

Halogen Exchange Reactions

Chloride-to-Bromide Substitution

N-Chloro-4-methylbenzenesulfonamide undergoes halogen exchange with potassium bromide (KBr) in acetic acid. This method avoids handling elemental bromine but requires elevated temperatures (80°C) and prolonged reaction times (48 hours), yielding 65–70% product.

Limitations

- Competing side reactions form sulfonic acid derivatives.

- Residual chloride impurities necessitate extensive washing with saturated NaCl solutions.

Catalytic Amidation of 4-Methylbenzenesulfonyl Chloride

Two-Step Synthesis

This approach first synthesizes 4-methylbenzenesulfonamide via amidation of 4-methylbenzenesulfonyl chloride with aqueous ammonia, followed by bromination:

- Amidation :

4-Methylbenzenesulfonyl chloride reacts with NH₃ in dichloromethane at 0°C, yielding 4-methylbenzenesulfonamide (98% purity). - Bromination :

The sulfonamide is treated with Br₂ in the presence of pyridine to neutralize HBr, achieving 82% yield.

Table 2: Comparative Analysis of Amidation-Bromination Routes

| Step | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Amidation | Pyridine | 2 | 98 |

| Bromination | ZnCl₂ | 6 | 82 |

Industrial Scalability

Continuous flow reactors enhance safety and efficiency for large-scale production. Automated stoichiometry control minimizes dibromo byproduct formation.

Electrochemical Bromination

Principle and Setup

Electrolysis of 4-methylbenzenesulfonamide in a HBr-containing electrolyte generates bromine in situ, enabling precise potential control (−0.5 V vs. Ag/AgCl). This method achieves 78% yield with 99% selectivity for mono-bromination.

Advantages

- Eliminates hazardous bromine storage.

- Tunable reaction rates via voltage modulation.

Purification and Characterization

Workup Procedures

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, N-bromo-4-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Various substituted benzenesulfonamide derivatives.

Oxidation Reactions: Sulfonic acids and other oxidized products.

Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: Benzenesulfonamide, N-bromo-4-methyl- is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is also employed in the development of new antimicrobial agents.

Medicine: Benzenesulfonamide, N-bromo-4-methyl- has potential applications in the development of new drugs. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-bromo-4-methyl- involves its interaction with specific molecular targets. The compound exerts its effects by:

Inhibiting Enzymes: It can inhibit enzymes such as carbonic anhydrase, leading to disruption of metabolic processes.

Inducing Apoptosis: The compound can induce apoptosis in cancer cells by increasing lysosomal membrane permeabilization and releasing proapoptotic factors.

Modulating Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

This section compares N-bromo-4-methylbenzenesulfonamide with its structural analogs, focusing on substituent effects, synthesis, and applications.

Substituent Variations on the Sulfonamide Nitrogen

N-Alkyl and N-Aryl Derivatives

- This compound’s dual bromine atoms may increase hydrophobicity, impacting membrane permeability .

N-Heterocyclic Derivatives

- N-(4-Bromo-3-methyl-5-isoxazolyl)-4-methylbenzenesulfonamide (CAS 166963-04-8, C₁₁H₁₁BrN₂O₃S): The isoxazole ring introduces a heterocyclic moiety, which can improve metabolic stability and modulate binding to biological targets like kinases or GPCRs .

N-Functionalized Derivatives

- This substituent may also serve as a handle for further functionalization via click chemistry .

Substituent Variations on the Benzene Ring

- N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (): A formyl group at the ortho position introduces an aldehyde functionality, enabling Schiff base formation or conjugation with amines. This contrasts with the simpler methyl group in the parent compound, which lacks such reactivity .

- 4-(Bromomethyl)-N-(4-(2-(diethylamino)ethoxy)phenyl)benzenesulfonamide (): The bromomethyl group at the para position allows for alkylation reactions, while the diethylaminoethoxy substituent on nitrogen enhances solubility and basicity, favoring interactions with charged biological targets .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| N-Bromo-4-methylbenzenesulfonamide | C₇H₇BrNO₂S | N-Br, 4-Me | Likely low solubility due to bromine |

| 4-Bromo-N-ethylbenzenesulfonamide | C₈H₁₀BrNO₂S | N-Et, 4-Br | Higher lipophilicity vs. N-H analogs |

| 4-Bromo-N-(2-cyanoethyl)benzenesulfonamide | C₉H₉BrN₂O₂S | N-CH₂CH₂CN, 4-Br | Enhanced polarity; mp ~150–160°C (est.) |

| N-(4-Bromo-3-methyl-5-isoxazolyl)-4-methylbenzenesulfonamide | C₁₁H₁₁BrN₂O₃S | N-isoxazolyl, 4-Me | Heterocyclic stability; potential crystallinity |

Q & A

How can researchers optimize reaction conditions for introducing the N-bromo substituent in benzenesulfonamide derivatives?

Methodological Answer :

The bromination of benzenesulfonamide derivatives often requires careful control of stoichiometry, solvent polarity, and reaction temperature. For example, in the synthesis of N-substituted analogues, glacial acetic acid is frequently used as a catalyst in ethanol under reflux conditions to stabilize intermediates . Adjusting the molar ratio of brominating agents (e.g., N-bromosuccinimide) to the parent sulfonamide can minimize side reactions. Reaction progress should be monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography using gradients of ethyl acetate/hexane .

What advanced techniques resolve structural ambiguities in N-bromo-4-methylbenzenesulfonamide derivatives?

Methodological Answer :

X-ray crystallography remains the gold standard for resolving structural ambiguities. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing bond angles, torsion angles, and intermolecular interactions . For instance, crystal structures of p-substituted benzenesulfonamides reveal how bromine’s electronegativity influences sulfonamide group geometry and hydrogen-bonding networks . Complementary and NMR studies can confirm substituent positioning, particularly when bromine induces deshielding effects on adjacent protons .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer :

Discrepancies often arise from incomplete force field parameterization or solvent effects in simulations. To resolve these, use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and validate against experimental binding affinities (e.g., via isothermal titration calorimetry). For example, benzenesulfonamide inhibitors of carbonic anhydrase showed unexpected binding modes in crystallographic studies, necessitating re-evaluation of docking algorithms . Cross-validate computational results with mutagenesis studies to identify critical residues influencing binding .

What computational strategies improve QSAR models for benzenesulfonamide-based enzyme inhibitors?

Methodological Answer :

QSAR models benefit from incorporating topological indices (e.g., Wiener index) and hydrophilic-lipophilic balance (HLB) parameters. For carbonic anhydrase inhibitors, descriptors like sulfonamide group polarity and substituent steric bulk (e.g., Taft’s Es parameter) correlate strongly with inhibitory constants (K) . Use software like CODESSA or Dragon to generate descriptors, and apply partial least squares (PLS) regression for model optimization. Validate models with leave-one-out cross-validation and external test sets .

What are best practices for validating crystal structures of brominated benzenesulfonamides?

Methodological Answer :

Post-refinement validation using SHELXL’s built-in tools (e.g., CHECKCIF) is essential to flag outliers in bond lengths, angles, and displacement parameters . Compare experimental data with Cambridge Structural Database (CSD) entries for similar compounds to identify anomalies. For example, p-bromo-substituted benzenesulfonamides exhibit characteristic S–N bond lengths (~1.63 Å) and C–Br distances (~1.89 Å) . Address twinning or disorder using SHELXD for structure solution and PLATON for symmetry analysis .

How can researchers determine the mechanism of action for N-bromo-4-methylbenzenesulfonamide in enzyme inhibition?

Methodological Answer :

Combine crystallographic data with kinetic assays. For carbonic anhydrase inhibition, perform stopped-flow kinetics to measure catalytic turnover (k) and inhibition constants (K). Structural superposition of inhibitor-enzyme complexes (e.g., using PyMOL ) reveals how bromine’s steric bulk obstructs the active site . Mutagenesis (e.g., replacing Thr199 with Ala in human CA II) can test hypotheses about key residue interactions .

What methodologies improve purity in the synthesis of N-bromo-4-methylbenzenesulfonamide?

Methodological Answer :

Use magnetically retrievable nanocatalysts (e.g., CoFe@rGO) to enhance reaction efficiency and reduce byproducts. These catalysts enable rapid aziridine ring-opening reactions with benzenesulfonamides, achieving >90% yield in some cases . Post-synthesis, employ preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound. Characterize purity via NMR (if fluorinated byproducts are present) and high-resolution mass spectrometry (HRMS) .

How does bromine substitution impact structure-activity relationships (SAR) in benzenesulfonamide derivatives?

Methodological Answer :

Bromine’s electron-withdrawing effect increases sulfonamide acidity, enhancing hydrogen bonding with enzyme active sites. In crystallographic studies, bromine at the para position induces a 10–15° tilt in the sulfonamide group, optimizing van der Waals contacts with hydrophobic enzyme pockets . Compare IC values of brominated vs. non-brominated analogues using enzyme-linked immunosorbent assays (ELISA) to quantify potency shifts .

How can researchers address reproducibility challenges in benzenesulfonamide synthesis?

Methodological Answer :

Standardize reaction conditions using Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, a 7-hour reflux in ethanol with 1.1 equivalents of hydrazine derivatives ensures consistent yields in pyrazolylbenzenesulfonamide synthesis . Document all parameters in electronic lab notebooks (ELNs) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo to facilitate cross-lab validation .

What methodologies evaluate the biological activity of N-bromo-4-methylbenzenesulfonamide in radical scavenging?

Methodological Answer :

Use electron paramagnetic resonance (EPR) with spin traps like DMPO to detect radical adducts formed during reactions . For nitric oxide (NO) scavenging, employ the Griess assay to quantify nitrite levels after incubation with NO donors (e.g., sodium nitroprusside). Correlate results with computational studies (e.g., density functional theory (DFT) calculations of bond dissociation energies) to predict radical-trapping efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.